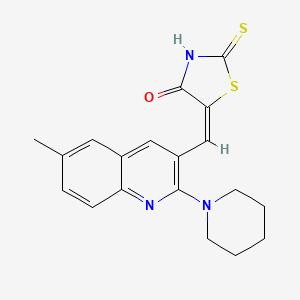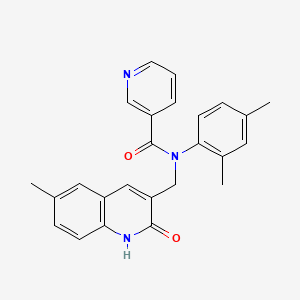
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide, also known as DMNQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMNQ belongs to the family of quinone derivatives and has been shown to possess various biochemical and physiological effects.
科学研究应用
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. This compound has been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS) and inhibiting the activity of antioxidant enzymes. This compound has also been shown to protect neurons from oxidative stress and prevent the formation of amyloid beta plaques, which are associated with Alzheimer's disease. In addition, this compound has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
作用机制
The mechanism of action of N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide involves the redox cycling of the quinone moiety, which leads to the generation of ROS. The ROS generated by this compound can cause oxidative stress and damage to cellular components such as DNA, proteins, and lipids. The increased production of ROS also leads to the depletion of intracellular glutathione, which is an important antioxidant. The depletion of glutathione further exacerbates the oxidative stress and eventually leads to cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound induces the production of ROS, which can cause oxidative stress and damage to cellular components. This compound also inhibits the activity of antioxidant enzymes, leading to further accumulation of ROS. The increased production of ROS and depletion of glutathione can lead to cell death. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide in lab experiments is its ability to induce oxidative stress and damage to cellular components. This property of this compound can be useful in studying the mechanisms of oxidative stress and its effects on cellular processes. However, the use of this compound in lab experiments also has some limitations. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments. The redox cycling of this compound can also lead to the generation of non-specific ROS, which can interfere with the interpretation of results.
未来方向
There are several future directions for research on N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide. One potential area of research is the development of this compound derivatives with improved specificity and reduced toxicity. Another area of research is the investigation of the mechanisms of this compound-induced apoptosis in cancer cells. The anti-inflammatory properties of this compound also warrant further investigation, particularly in the context of chronic inflammatory diseases. Additionally, the use of this compound in combination with other therapeutic agents could be explored as a potential treatment strategy for various diseases.
合成方法
The synthesis of N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide involves the reaction of 2,4-dimethylphenyl isocyanate with 2-hydroxy-6-methylquinoline-3-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with nicotinoyl chloride to obtain this compound. The purity and yield of this compound can be improved by recrystallization and chromatographic techniques.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-16-7-9-23(18(3)11-16)28(25(30)19-5-4-10-26-14-19)15-21-13-20-12-17(2)6-8-22(20)27-24(21)29/h4-14H,15H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGRHLUUZJQCFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

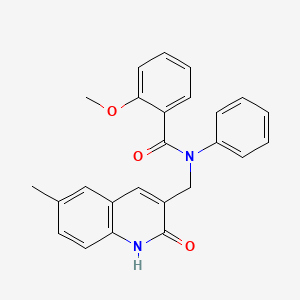
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7700963.png)

![(E)-N'-(3-hydroxybenzylidene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700979.png)

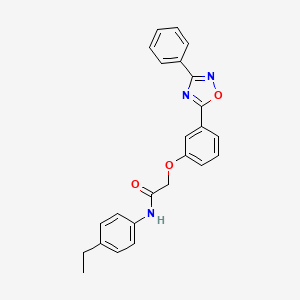
![3-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701015.png)
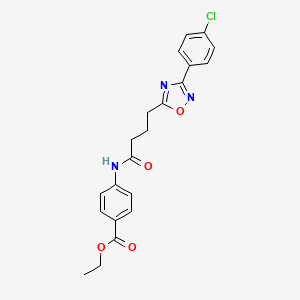

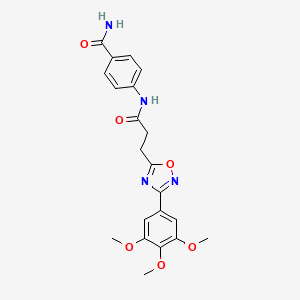
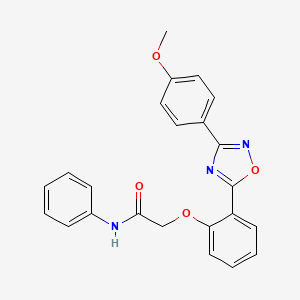
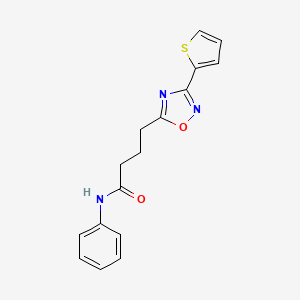
![butyl 4-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7701058.png)
